3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride
Overview
Description
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride is a compound that contains a thiazolidin-2,4-dione (TZD) moiety . The TZD moiety is a heterocyclic structure that consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 . The availability of substitutions at the third and fifth positions of the TZD scaffold makes it a highly utilized and versatile moiety that exhibits a wide range of biological activities .
Synthesis Analysis
The synthesis of thiazolidin-2,4-dione derivatives often involves environmentally friendly methods . In one study, deep eutectic solvents were used in the synthesis of thiazolidinedione derivatives that acted as both solvents and catalysts . A screening of 20 choline chloride-based deep eutectic solvents for thiazolidinedione synthesis, via Knoevenagel condensation, was performed to find the most suitable solvent .Molecular Structure Analysis
The molecular structure of thiazolidin-2,4-dione (also called glitazone) consists of a five-membered saturated thiazolidine ring with sulfur at position 1 and nitrogen at position 3, along with two carbonyl functional groups at positions 2 and 4 .Chemical Reactions Analysis
Thiazolidin-2,4-dione derivatives are synthesized through various chemical reactions. For instance, a novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques .Scientific Research Applications
Synthetic Development and Biological Potential
Research has shown that thiazolidinediones and their analogs, like glitazones and rhodanines, exhibit great biological potential, stemming from their role in commercial pharmaceuticals to potential activities against different diseases. The synthesis methodologies have evolved over time, incorporating green chemistry principles to address environmental concerns. The functionalized analogs of 1,3-thiazolidin-4-ones, including glitazones and pseudothiohydantoins, have been linked with significant pharmacological importance, showcasing promise in medicinal chemistry fields due to their potential activities against various diseases (Santos, Jones Junior, & Silva, 2018).
Pharmacological Applications
Thiazolidinediones, specifically, have been identified for their peroxisome proliferator-activated receptor-gamma (PPARγ) agonistic properties, offering therapeutic potentials in metabolic syndrome and type 2 diabetes management. Notably, their anti-cancer effects have been observed independently of PPARγ activation, suggesting TZDs act as selective inhibitors of insulin-like growth factor-1 (IGF-1) receptor signaling. This pathway is crucial in various cancers, indicating the dual role of TZDs in both metabolic and cancer therapeutics (Mughal, Kumar, & Vikram, 2015).
Cardiovascular Activity
In addition to metabolic and anticancer applications, derivatives incorporating thiazolidinone moieties have been evaluated for cardiovascular activities. Studies on indole derivatives with thiazolidinone groups have shown potential in modifying cardiovascular profiles, suggesting their utility in developing treatments for cardiovascular diseases (Singh, Aggarwal, & Singh, 2014).
Antimicrobial and Antitumor Activities
Thiazolidin-4-ones and their derivatives have been a focal point in the discovery of new antimicrobial and antitumor agents. Their structure-activity relationships (SAR) have been extensively studied, indicating a broad spectrum of biological activity that includes antimicrobial, anticancer, anti-inflammatory, and antiviral properties. This underscores the versatility of thiazolidin-4-ones as a scaffold for the development of novel therapeutics across a range of diseases (Mech, Kurowska, & Trotsko, 2021).
Mechanism of Action
Target of Action
The primary targets of 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride are the PPARγ (peroxisome proliferator-activated receptors gamma) and cytoplasmic Mur ligase enzyme . These targets play a crucial role in the biological functioning of the compound .
Mode of Action
This compound interacts with its targets by stimulating the PPARγ receptor and inhibiting the cytoplasmic Mur ligase enzyme . This interaction leads to changes in the cellular environment, including improved insulin resistance through PPAR-γ receptor activation, inhibition of microbial growth, and scavenging of reactive oxygen species (ROS) .
Biochemical Pathways
The action of this compound affects several biochemical pathways. The activation of the PPARγ receptor leads to an increase in the storage of fatty acids in adipocytes, thereby decreasing the amount of fatty acids present in circulation . This results in cells becoming more dependent on the oxidation of carbohydrates, specifically glucose, to yield energy for other cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include improved insulin resistance, inhibition of microbial growth, and antioxidant activity . These effects contribute to the compound’s potential as an antimicrobial, antioxidant, and anticancer agent .
Future Directions
The future directions for research on 3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride and similar compounds could involve exploring their potential as antimicrobial, antioxidant, and anticancer agents . Additionally, the development of environmentally friendly methods for their synthesis could be another area of focus .
Biochemical Analysis
Biochemical Properties
3-(Azetidin-3-yl)thiazolidine-2,4-dione hydrochloride plays a crucial role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It has been shown to inhibit cytoplasmic Mur ligases, which are essential for bacterial cell wall synthesis, thereby exhibiting antimicrobial activity . Additionally, this compound activates the peroxisome proliferator-activated receptor gamma (PPAR-γ), improving insulin resistance and demonstrating hypoglycemic effects . The antioxidant activity of this compound is attributed to its ability to scavenge reactive oxygen species, protecting cells from oxidative stress .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to exert anticancer effects by inhibiting the proliferation of cancer cells, such as DU-145 prostate cancer cells . This compound influences cell signaling pathways by activating PPAR-γ, which regulates gene expression related to glucose and lipid metabolism . Furthermore, its antioxidant properties help maintain cellular homeostasis by reducing oxidative damage .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions. It binds to and activates PPAR-γ, a nuclear receptor that regulates gene expression involved in glucose and lipid metabolism . This activation leads to improved insulin sensitivity and hypoglycemic effects. Additionally, the compound inhibits cytoplasmic Mur ligases, disrupting bacterial cell wall synthesis and exhibiting antimicrobial activity . Its antioxidant action is mediated by scavenging reactive oxygen species, thereby protecting cells from oxidative stress .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over extended periods . Long-term studies have indicated that it continues to exhibit antimicrobial, antioxidant, and anticancer properties without significant degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has demonstrated beneficial effects, such as improved insulin sensitivity and reduced oxidative stress . At higher doses, there may be potential toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as PPAR-γ and cytoplasmic Mur ligases, influencing glucose and lipid metabolism as well as bacterial cell wall synthesis . The compound’s antioxidant activity also affects metabolic flux by reducing the levels of reactive oxygen species and protecting cells from oxidative damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is efficiently taken up by cells and distributed to different cellular compartments, where it exerts its biological effects . Its interaction with specific transporters and binding proteins ensures its proper localization and accumulation within target tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization allows it to interact with its target biomolecules effectively, enhancing its therapeutic potential.
Properties
IUPAC Name |
3-(azetidin-3-yl)-1,3-thiazolidine-2,4-dione;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S.ClH/c9-5-3-11-6(10)8(5)4-1-7-2-4;/h4,7H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPEMWSSELLFNDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N2C(=O)CSC2=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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